molecular formula C6H8N2O B156974 2-Amino-3-methoxypyridine CAS No. 10201-71-5

2-Amino-3-methoxypyridine

Cat. No. B156974
CAS RN: 10201-71-5
M. Wt: 124.14 g/mol
InChI Key: HNAYRVKSWGSQTP-UHFFFAOYSA-N
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Patent
US06551682B1

Procedure details

Then, a reaction flask was loaded with this 3-methoxy-2-nitropyridine (9.0 g), sodium sulfide enneahydrate (64 g), ethanol (93 ml) and water (46 ml) and they were mixed, followed by stirring at 70° C. for 2.5 hours. Then, the mixture was cooled to room temperature. To this, toluene and water were added, followed by stirring. The organic layer was collected and washed with a saline solution, and then dried with sodium sulfate. This was filtrated and the filtrate was condensed to give 2-amino-3-methoxypyridine (5.1 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:9]([O-])=O)=[N:5][CH:6]=[CH:7][CH:8]=1.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-].C(O)C>O.C1(C)C=CC=CC=1>[NH2:9][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
64 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-]
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
46 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
by stirring
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with a saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
This was filtrated
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.